![molecular formula C16H17N B13570066 3-([1,1'-Biphenyl]-4-yl)pyrrolidine](/img/structure/B13570066.png)
3-([1,1'-Biphenyl]-4-yl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-([1,1’-Biphenyl]-4-yl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a biphenyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)pyrrolidine typically involves the introduction of the biphenyl group into the pyrrolidine ring. One common method is through cross-coupling reactions, where a biphenyl halide reacts with a pyrrolidine derivative in the presence of a catalyst such as palladium. The reaction conditions often include a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reagents are often recycled to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the biphenyl group to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl ring or the pyrrolidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce more saturated biphenyl derivatives.
科学的研究の応用
3-([1,1’-Biphenyl]-4-yl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用機序
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)pyrrolidine involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler structure without the biphenyl group.
N-Phenylpyrrolidine: Contains a phenyl group instead of a biphenyl group.
Pyrrolidine-2,5-dione: A different substitution pattern on the pyrrolidine ring.
Uniqueness
3-([1,1’-Biphenyl]-4-yl)pyrrolidine is unique due to the presence of the biphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous .
特性
分子式 |
C16H17N |
|---|---|
分子量 |
223.31 g/mol |
IUPAC名 |
3-(4-phenylphenyl)pyrrolidine |
InChI |
InChI=1S/C16H17N/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-10-11-17-12-16/h1-9,16-17H,10-12H2 |
InChIキー |
BSJZFSFPRUMRAU-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1C2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


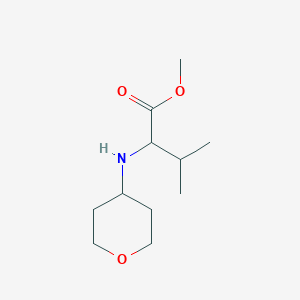
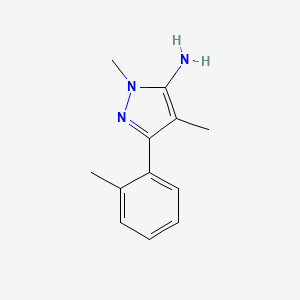
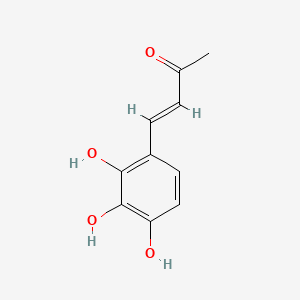
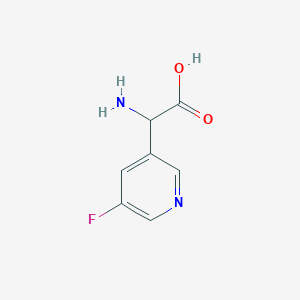
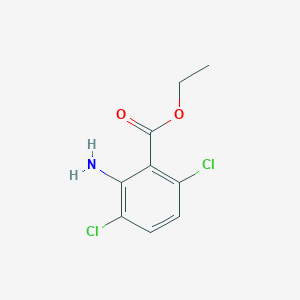
![3-(difluoromethyl)-1-methyl-N-[4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13570017.png)
![[3-Amino-4-(hydroxymethyl)phenyl]boronic acid](/img/structure/B13570021.png)
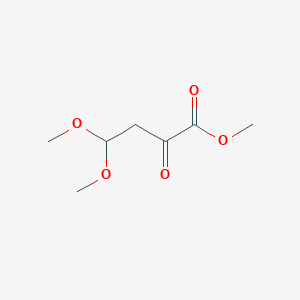
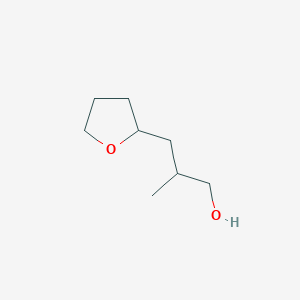


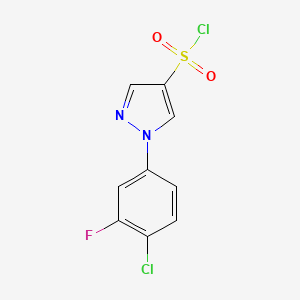
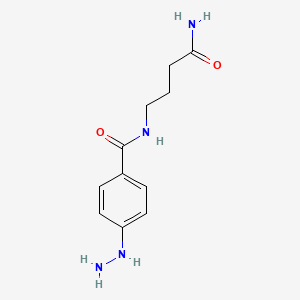
![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13570068.png)
